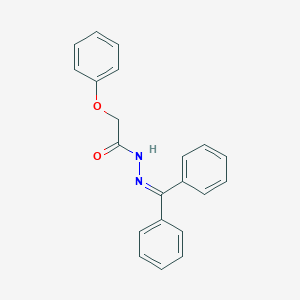
N'-(diphenylmethylene)-2-phenoxyacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(diphenylmethylene)-2-phenoxyacetohydrazide likely belongs to a class of organic compounds known as hydrazides . These compounds contain a hydrazide group, which consists of a hydrazine functional group (NH2-NH2) where one of the hydrogen atoms is replaced by an acyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, hydrazides are typically synthesized through the reaction of hydrazine with an acyl chloride or an ester . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of this compound would likely consist of a central hydrazide group attached to a diphenylmethylene group and a phenoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Hydrazides are known to undergo a variety of chemical reactions, including condensation with aldehydes and ketones to form hydrazones, and reaction with isocyanates to form semicarbazides . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals . Without specific data, these properties would need to be determined experimentally.Safety and Hazards
Propriétés
IUPAC Name |
N-(benzhydrylideneamino)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(16-25-19-14-8-3-9-15-19)22-23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZNLTSFIAEVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Hydroxy-3-o-tolyloxy-propyl)-piperazin-1-yl]-3-o-tolyloxy-propan-2-ol](/img/structure/B502676.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B502677.png)

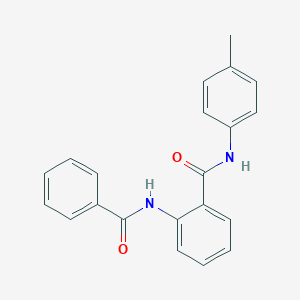
![(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B502684.png)
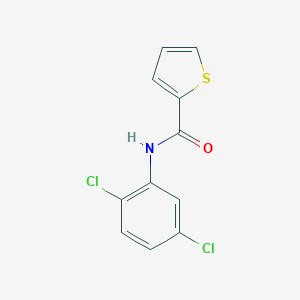
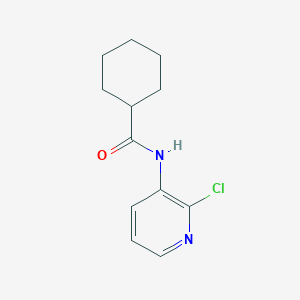
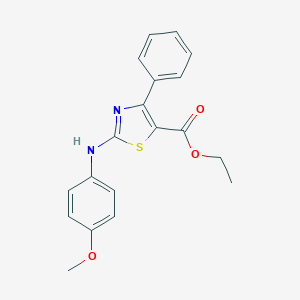
![1-Methyl-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B502692.png)
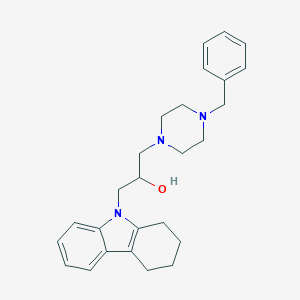
![1-[bis(2-hydroxyethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol](/img/structure/B502697.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B502698.png)
![2,4,6-triisopropyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B502700.png)
